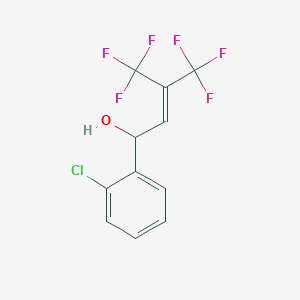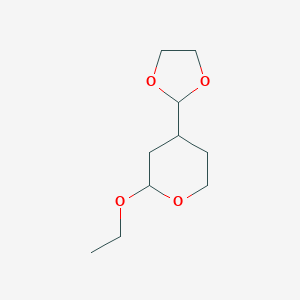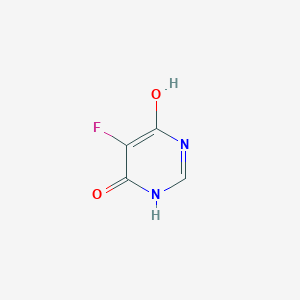
5-フルオロピリミジン-4,6-ジオール
概要
説明
5-Fluoropyrimidine-4,6-diol is a fluorinated pyrimidine derivative with the molecular formula C4H3FN2O2. This compound is known for its significant role in medicinal chemistry, particularly in the development of chemotherapeutic agents. The presence of fluorine in its structure enhances its biological activity, making it a valuable compound in various scientific research fields.
科学的研究の応用
5-Fluoropyrimidine-4,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its effects on nucleic acid structure and dynamics.
Medicine: It serves as a key intermediate in the development of chemotherapeutic agents, particularly for cancer treatment.
Industry: The compound is used in the production of pharmaceuticals and other fluorinated materials
作用機序
Target of Action
The primary target of 5-Fluoropyrimidine-4,6-diol is thymidylate synthase (TS) . Thymidylate synthase plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . By targeting this enzyme, 5-Fluoropyrimidine-4,6-diol interferes with DNA synthesis, which is vital for cell replication .
Mode of Action
5-Fluoropyrimidine-4,6-diol interacts with its target, thymidylate synthase, by binding the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase to form a covalently bound ternary complex . This interaction inhibits the function of thymidylate synthase, thereby disrupting DNA synthesis .
Biochemical Pathways
5-Fluoropyrimidine-4,6-diol follows a series of biochemical pathways involving successive phosphorylation reactions that lead to the formation of its active forms: 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These active forms of the drug inhibit DNA synthesis and induce programmed cell death .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidine-4,6-diol is characterized by marked interpatient variability in tumor response and patient tolerance . Understanding the metabolic pathways followed by 5-Fluoropyrimidine-4,6-diol has led to strategies to optimize therapy with these agents . Combining a dihydropyrimidine dehydrogenase inhibitor with 5-Fluoropyrimidine-4,6-diol offers the potential to minimize pharmacokinetic variability, improve oral bioavailability, facilitate dosage adjustment to achieve desired concentrations, and increase the likelihood of tumor response while minimizing the risk of severe toxicity to individual patients .
Result of Action
The primary cytotoxic effect of 5-Fluoropyrimidine-4,6-diol is believed to result from the binding of 5-FdUMP to thymidylate synthase, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . This disruption in DNA synthesis leads to the death of rapidly dividing cancer cells, thereby exerting its anticancer effects .
Action Environment
The action, efficacy, and stability of 5-Fluoropyrimidine-4,6-diol can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-Fluoropyrimidine-4,6-diol can be affected by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations .
生化学分析
Biochemical Properties
5-Fluoropyrimidine-4,6-diol is involved in biochemical reactions that are crucial for various biological processes. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known that fluoropyrimidines, a group of compounds that 5-Fluoropyrimidine-4,6-diol belongs to, are metabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) . This interaction plays a significant role in the metabolism of these compounds and can influence their biochemical properties .
Cellular Effects
The effects of 5-Fluoropyrimidine-4,6-diol on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoropyrimidines, including 5-Fluoropyrimidine-4,6-diol, can be incorporated into RNA, perturbing its structure and stability, and thereby altering its function .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoropyrimidine-4,6-diol involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, fluoropyrimidines can inhibit the synthesis of thymidylate synthase, leading to the inhibition of synthesis of purine and pyrimidine bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoropyrimidine-4,6-diol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Fluoropyrimidine-4,6-diol can vary with different dosages in animal models. For instance, high doses of fluoropyrimidines can lead to cardiotoxicity, which is a serious side effect .
Metabolic Pathways
5-Fluoropyrimidine-4,6-diol is involved in several metabolic pathways. It interacts with enzymes such as DPD, which plays a crucial role in its metabolism . It can also affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidine-4,6-diol typically involves the reaction of formamidine acetate with sodium in anhydrous ethanol. Diethyl 2-fluoromalonate is then added dropwise to the mixture, which is heated to reflux for several hours. After cooling, the solution is evaporated to dryness, and the residue is dissolved in water, acidified with hydrochloric acid, and filtered to obtain the desired product .
Industrial Production Methods: Industrial production of 5-Fluoropyrimidine-4,6-diol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.
化学反応の分析
Types of Reactions: 5-Fluoropyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce various fluorinated pyrimidine derivatives .
類似化合物との比較
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
5-Fluorocytosine: An antifungal agent with structural similarities to 5-Fluoropyrimidine-4,6-diol.
Uniqueness: 5-Fluoropyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in nucleic acid metabolism makes it a versatile compound in both research and therapeutic applications .
特性
IUPAC Name |
5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSFAIWGUAFXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457848 | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106615-61-6 | |
| Record name | 5-Fluoro-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106615-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 5-fluoro-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


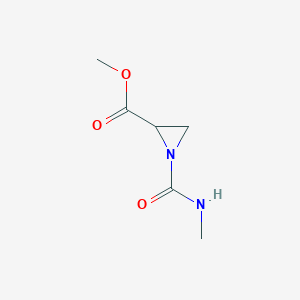
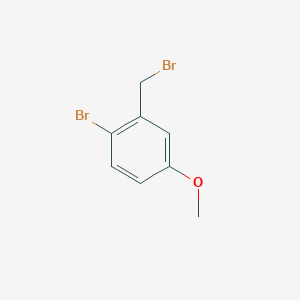

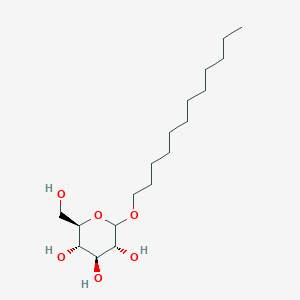
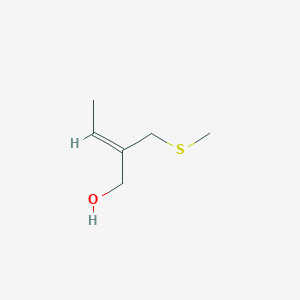
![7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B35050.png)
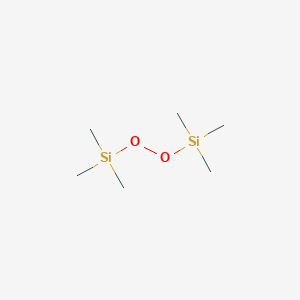
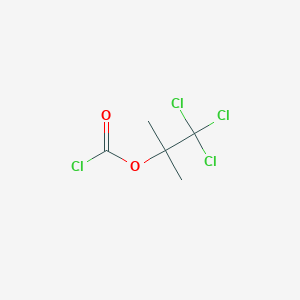


![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

